molecular formula C17H16O7 B172912 1-Hydroxy-2,3,4,7-tetramethoxyxanthone CAS No. 14103-09-4

1-Hydroxy-2,3,4,7-tetramethoxyxanthone

Cat. No. B172912
CAS RN: 14103-09-4
M. Wt: 332.3 g/mol
InChI Key: MIPXRVRWIMVNPA-UHFFFAOYSA-N
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Description

1-Hydroxy-2,3,4,7-tetramethoxyxanthone is a natural product found in Swertia chirayita and Halenia corniculata . It has been shown to have vasodilatory action, causing vasodilation in the coronary artery pre-contracted with 1uM 5-hydroxytryptamine (5-HT), with the EC 50 value of 6.6±1.4 uM . It can also effectively inhibit the osteoclast differentiation in a co-culture system with mouse osteoblastic calvarial cells and bone marrow cells .


Synthesis Analysis

The synthesis of xanthones involves a series of enzymatic reactions. The cinnamoyl-CoA intermediate is synthesized to benzoyl-CoA, which requires three more enzymatic reaction steps involving cinnamoyl-CoA hydratase/lyase (CHL), benzaldehyde dehydrogenase (BD), and benzoate-CoA ligase (BZL) .


Molecular Structure Analysis

The molecular formula of 1-Hydroxy-2,3,4,7-tetramethoxyxanthone is C17H16O7 . Its main structure is 9H-xanthen-9-one with a dibenzo-γ-pirone scaffold . The exact mass is 332.08960285 g/mol .


Physical And Chemical Properties Analysis

The molecular weight of 1-Hydroxy-2,3,4,7-tetramethoxyxanthone is 332.3 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 7 . The exact mass is 332.08960285 g/mol .

Scientific Research Applications

Xanthones are produced by plant organisms and are characterized by a wide structural variety and numerous biological activities that make them valuable metabolites for use in the pharmaceutical field . They are found in plants, fungi, lichens, and bacteria from a variety of families and genera, with the majority found in the Gentianaceae, Polygalaceae, and Clusiaceae . They have a diverse range of bioactivities, including anti-oxidant, anti-bacterial, anti-malarial, anti-tuberculosis, and cytotoxic properties .

The biosynthesis of xanthones in plants involves the shikimate and the acetate pathways which originate in plastids and endoplasmic reticulum, respectively . The pathway continues following three alternative routes, two phenylalanine-dependent and one phenylalanine-independent . All three routes lead to the biosynthesis of 2,3′,4,6-tetrahydroxybenzophenone, which is the central intermediate .

“1-Hydroxy-2,3,4,7-tetramethoxyxanthone” is a type of xanthone, a class of secondary metabolites found in various organisms such as plants, fungi, lichens, and bacteria . Xanthones have a diverse range of bioactivities, making them valuable for various applications in the scientific field. Here are some potential applications based on the general properties of xanthones:

  • Antioxidant Activity Xanthones have been found to exhibit antioxidant properties . They can neutralize harmful free radicals in the body, potentially preventing or slowing down the damage to cells caused by these substances.

  • Antibacterial Activity Some xanthones have shown antibacterial properties . They could be used in the development of new antibacterial agents, particularly against antibiotic-resistant strains.

  • Antimalarial Activity Certain xanthones have demonstrated antimalarial activity . They could be explored as potential treatments for malaria, a disease that affects millions of people worldwide.

  • Antituberculosis Activity Xanthones have also shown activity against Mycobacterium tuberculosis , the bacterium that causes tuberculosis. This suggests potential applications in the treatment of this disease.

  • Cytotoxic Properties Some xanthones exhibit cytotoxic properties , meaning they can kill cells. This property is particularly useful in cancer research, where cytotoxic agents can be used to kill cancer cells.

  • Pharmacological Activity Improvement Xanthone glucosides, a significant branch of xanthones, may have improved characteristics such as solubility and pharmacological activity after glycosylation . This suggests potential applications in drug delivery and formulation.

  • Pharmaceutical Field Xanthones are secondary metabolites produced by plant organisms. They are characterized by a wide structural variety and numerous biological activities that make them valuable metabolites for use in the pharmaceutical field .

  • Biosynthetic Pathways Xanthone biosynthesis in plants involves the shikimate and the acetate pathways which originate in plastids and endoplasmic reticulum, respectively . The pathway continues following three alternative routes, two phenylalanine-dependent and one phenylalanine-independent . All three routes lead to the biosynthesis of 2,3′,4,6-tetrahydroxybenzophenone, which is the central intermediate .

  • Glycosylation Xanthone glucosides are a significant branch of xanthones. After glycosylation, xanthones may have improved characteristics (such as solubility and pharmacological activity) .

  • Chemical Synthesis The structure of xanthone determines its bioactivity, and different substitutions might result in variable bioactivity . The chemical formula of xanthone is C13H8O2 .

Future Directions

Future research could focus on further understanding the bioactive properties of 1-Hydroxy-2,3,4,7-tetramethoxyxanthone and its potential applications in medicine. Additionally, more studies could be conducted to explore its synthesis and chemical reactions .

properties

IUPAC Name

1-hydroxy-2,3,4,7-tetramethoxyxanthen-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O7/c1-20-8-5-6-10-9(7-8)12(18)11-13(19)15(21-2)17(23-4)16(22-3)14(11)24-10/h5-7,19H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIPXRVRWIMVNPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)OC3=C(C(=C(C(=C3C2=O)O)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20161526
Record name 9H-Xanthen-9-one, 1-hydroxy-2,3,4,7-tetramethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20161526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Hydroxy-2,3,4,7-tetramethoxyxanthone

CAS RN

14103-09-4
Record name 9H-Xanthen-9-one, 1-hydroxy-2,3,4,7-tetramethoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014103094
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9H-Xanthen-9-one, 1-hydroxy-2,3,4,7-tetramethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20161526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
55
Citations
GF Shi, RH Lu, YS Yang, C Li, AM Yang… - … Section E: Structure …, 2004 - scripts.iucr.org
(IUCr) 1-Hydroxy-2,3,4,7-tetramethoxyxanthone from Swertia Chirayita Journal logo Acta Crystallographica Section E Acta Crystallographica Section E CRYSTALLOGRAPHIC …
Number of citations: 12 scripts.iucr.org
S Rodriguez, JL Wolfender, G Odontuya, O Purev… - Phytochemistry, 1995 - Elsevier
Three new xanthone glycosides and a rare flavonoid glycoside have been isolated from the whole plant methanolic extract of Halenia corniculata (Gentianaceae). They were identified …
Number of citations: 60 www.sciencedirect.com
R Feng, JG Shi, XW Liu, CT Che, JHK Yeung… - Chinese Chemical …, 2011 - Elsevier
Metabolism study has been carried out on 1-hydroxy-2,3,5-trimethoxyxanthone (HM-1) and 1-hydroxy-2,3,4,7-tetramethoxyxanthone (HM-2), which are two biologically active …
Number of citations: 11 www.sciencedirect.com
L Gales, AM Damas - COMPOUNDS, 2013 - ndl.ethernet.edu.et
Xanthone derivatives are involved in a multiplicity of pharmacological activities, which reflects their large structural and chemical variety. Among the documented activities are …
Number of citations: 2 ndl.ethernet.edu.et
İ Çalış, A Ünlü, Z Uğurlu Aydın… - Chemistry & …, 2022 - Wiley Online Library
Nine xanthone derivatives (1–9) were isolated from the roots of Polygala azizsancarii, which is a narrow endemic species for the flora of Türkiye. Based on all of the evidence, the …
Number of citations: 3 onlinelibrary.wiley.com
J Zhang, MJ Ahn, QS Sun, KY Kim, YH Hwang… - Archives of pharmacal …, 2008 - Springer
Eleven xanthones (1–11), three flavonoids (12–14) and three secoiridoids (15–17) were isolated from the aerial parts of Halenia corniculata. Among those compounds, 1-hydroxy-2,3,4,…
Number of citations: 20 link.springer.com
Q Mu, Q He, M Tan, R Wang, J Wang, C Lv… - 亚洲传统 …, 2020 - asianjtm.syphu.edu.cn
Thirteen xanthones were isolated from L. rotatum, which were established as 1, 8-dihydroxy-3, 4, 5-trimethoxyxanthone (1); 1-hydroxy-3, 7, 8-trimethoxyxanthone (2); 8-hydroxy-1, 3, 5-…
Number of citations: 1 asianjtm.syphu.edu.cn
LMM Vieira, A Kijjoa - Current medicinal chemistry, 2005 - ingentaconnect.com
A literature survey covering the report of naturally occurring xanthones from January 2000 to December 2004, with 219 references, is presented in this review. Among 515 xanthones …
Number of citations: 220 www.ingentaconnect.com
A Guo, J LI, H FU, W Lin - Chinese Traditional and Herbal …, 1994 - pesquisa.bvsalud.org
Object Isolation and structural identification of xanthone derivative from medicinal plant Swertia mileensis TN Ho et WL Shih were carried out Methods The chemical constituents were …
Number of citations: 7 pesquisa.bvsalud.org
G Bao, C He, L Bai, S Bai - Chinese Herbal Medicines, 2022 - Elsevier
Objective To study the chemical constituents from traditional Chinese (Mongolian) medicine, Lomatogonium carinthiacum and Halenia corniculate. Methods The chemical constituents …
Number of citations: 5 www.sciencedirect.com

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